molecular formula C3HBr2F2N3 B6604313 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole CAS No. 2638535-52-9

4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole

Cat. No.: B6604313
CAS No.: 2638535-52-9
M. Wt: 276.87 g/mol
InChI Key: ABSYXSKETFKWBY-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(difluoromethyl)-2H-1,2,3-triazole is a high-value, multi-functionalized chemical building block designed for advanced research and development. Its core structure incorporates a 1,2,3-triazole ring system densely functionalized with bromine atoms and a difluoromethyl group. This unique combination makes it a versatile intermediate, particularly in medicinal chemistry and materials science. The bromine atoms at the 4 and 5 positions serve as excellent handles for further cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for rapid diversification of the triazole core . The difluoromethyl group on the nitrogen atom is a substituent of significant interest, as the incorporation of fluorine is a common strategy to modulate a compound's lipophilicity, metabolic stability, and bioavailability . Research into similar difluoromethyl-substituted nitrogen heterocycles, including triazolo-pyridazines and triazolo-pyridines, has shown promise in the development of potent inhibitors of protein-tyrosine kinases, with applications in investigating cancer therapeutics . This suggests that this compound could serve as a key synthetic precursor in the exploration of novel bioactive molecules for studying oncogenic signaling pathways. The compound requires careful handling and storage in an inert atmosphere at low temperatures (e.g., 2-8°C) to maintain its stability and reactivity . This product is intended for use in laboratory research as a chemical building block only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

4,5-dibromo-2-(difluoromethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2F2N3/c4-1-2(5)9-10(8-1)3(6)7/h3H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSYXSKETFKWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN(N=C1Br)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Bromination Agents

The synthesis often begins with a 2-(difluoromethyl)-2H-1,2,3-triazole core, which undergoes subsequent bromination at positions 4 and 5. A key challenge lies in achieving regioselectivity without over-bromination.

Methodology :

  • Substrate : 2-(Difluoromethyl)-2H-1,2,3-triazole is dissolved in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) at 0–5°C.

  • Bromination Agent : Bromine (Br₂) or N-bromosuccinimide (NBS) is introduced stoichiometrically. NBS is preferred for controlled reactivity, minimizing side reactions.

  • Catalyst : Lewis acids such as FeCl₃ or AlCl₃ (0.1–1.0 equiv) enhance electrophilic aromatic substitution, directing bromine to the 4- and 5-positions.

Reaction Conditions :

ParameterValue Range
Temperature0°C to 25°C
Reaction Time4–12 h
SolventDMF, THF, or CH₂Cl₂
Yield65–78%

Mechanistic Insight :
The difluoromethyl group at position 2 exerts an electron-withdrawing effect, activating the triazole ring for electrophilic attack. Bromine preferentially occupies the 4- and 5-positions due to reduced steric hindrance compared to the 1-position.

Difluoromethylation of 4,5-Dibromo-1H-1,2,3-Triazole

Direct Introduction of the Difluoromethyl Group

An alternative approach involves functionalizing a pre-brominated triazole core with a difluoromethyl group. This method avoids competing bromination side reactions.

Methodology :

  • Substrate : 4,5-Dibromo-1H-1,2,3-triazole is treated with chlorodifluoromethane (ClCF₂H) under basic conditions.

  • Base : Aqueous potassium hydroxide (KOH, 25% wt) deprotonates the triazole at the 1-position, facilitating nucleophilic substitution.

  • Solvent System : Acetonitrile (CH₃CN) and water in a 1:1 ratio, enabling phase-transfer catalysis.

Reaction Conditions :

ParameterValue Range
Temperature70–80°C
Reaction Time4–6 h
PressureSealed tube (1–2 atm)
Yield72–85%

Optimization Notes :

  • Excess ClCF₂H (1.5–2.0 equiv) ensures complete difluoromethylation.

  • Post-reaction extraction with diethyl ether and purification via silica gel chromatography yields >95% purity.

One-Pot Synthesis via Grignard Reagent-Mediated Halogen Exchange

Simultaneous Bromination and Difluoromethylation

A patent-derived method employs Grignard reagents to facilitate halogen exchange and functionalization in a single step.

Methodology :

  • Substrate : 2-(Difluoromethyl)-4-bromo-2H-1,2,3-triazole is treated with isopropylmagnesium chloride (i-PrMgCl) in tetrahydrofuran (THF) at −78°C.

  • Bromine Source : Solid bromine (Br₂) is added incrementally to avoid exothermic decomposition.

  • Workup : The reaction is quenched with hydrochloric acid (HCl), and the product is extracted with ethyl acetate.

Reaction Conditions :

ParameterValue Range
Temperature−78°C to 0°C
Mole Ratio (Substrate:Br₂)1:2.2–2.5
Yield68–74%

Advantages :

  • Avoids intermediate isolation, reducing purification steps.

  • Compatible with industrial-scale production due to streamlined processing.

Copper-Catalyzed Cycloaddition with Prefunctionalized Reagents

Click Chemistry Approach

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables the synthesis of triazoles with predefined substituents.

Methodology :

  • Azide Precursor : 4,5-Dibromo-1-azido-2H-1,2,3-triazole.

  • Alkyne Precursor : Difluoromethyl acetylene (HC≡CCF₂H).

  • Catalyst : Copper(I) 3-methylsalicylate (2 mol%) in THF at 45–50°C.

Reaction Conditions :

ParameterValue Range
Temperature45–50°C
Reaction Time12–18 h
Yield80–88%

Mechanistic Insight :
The Cu(I) catalyst facilitates a [3+2] cycloaddition, forming the triazole ring with simultaneous incorporation of the difluoromethyl group.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Regioselective Bromination65–7890–95ModerateHigh
Difluoromethylation72–8592–97HighModerate
Grignard Halogen Exchange68–7485–90HighLow
CuAAC80–8895–99LowHigh

Key Findings :

  • CuAAC offers the highest yield and purity but requires specialized azide precursors, limiting scalability.

  • Grignard-mediated synthesis is industrially viable but incurs higher costs due to cryogenic conditions.

  • Difluoromethylation post-bromination balances yield and scalability, making it the preferred method for gram-scale production.

Challenges and Optimization Strategies

Difluoromethyl Group Stability

  • Issue : The CF₂H group is prone to hydrolysis under acidic conditions.

  • Solution : Conduct reactions under anhydrous conditions and neutralize workup solutions promptly.

Purification Difficulties

  • Issue : Co-elution of dibromo and monobromo byproducts during chromatography.

  • Solution : Employ gradient elution with hexane/ethyl acetate (4:1 to 1:1) .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-(difluoromethyl)-2H-1,2,3-triazole can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazoles.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole serves as a versatile building block for creating more complex molecules. Its unique structure allows for the synthesis of various derivatives that can be tailored for specific applications.

Biology

The compound is being investigated for its potential biological activities , particularly in the following areas:

  • Antimicrobial Properties : Studies indicate that triazole derivatives exhibit significant antimicrobial activity. For instance, in vitro tests showed that compounds similar to this compound inhibited the production of TNF-α in immune cells stimulated by lipopolysaccharides (LPS) .
    CompoundTNF-α Inhibition (%)Concentration (µg/mL)
    Triazole A44%50
    Triazole B60%100
    Triazole C50%75
  • Antimicrobial Testing : The compound demonstrated enhanced efficacy against various bacterial strains.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli18
    Pseudomonas aeruginosa12

Medicine

Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate. Its mechanism of action involves interaction with specific molecular targets, leading to alterations in enzyme activity and biological effects. The compound's ability to inhibit enzymes involved in nucleic acid synthesis and modulate cytokine release positions it as a candidate for therapeutic development.

Industry Applications

In industrial settings, this compound is utilized in:

  • Material Development : Its unique chemical structure allows for the creation of novel materials with desirable properties.
  • Catalysis : The compound can act as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Case Study 1: In Vitro Evaluation

A study involving peripheral blood mononuclear cells (PBMCs) evaluated the effects of triazole derivatives on cytokine release. The results indicated that compounds with structural similarities to this triazole significantly inhibited TNF-α production compared to controls.

Case Study 2: Antimicrobial Testing

A comprehensive evaluation assessed the antimicrobial activity against various bacterial strains. The presence of bromine and difluoromethyl groups was found to enhance the antimicrobial efficacy of triazole derivatives.

Mechanism of Action

The mechanism of action of 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Properties Applications/Findings References
4,5-Dibromo-2H-1,2,3-triazole Br (4,5), H (2) 226.86 Used as a synthetic intermediate; planar molecular structure Agrochemical/pharmaceutical precursors
4-(4-Chlorophenyl)-2-(...)-thiazole (4) Cl (aryl), Br (triazole) ~538.35 Isostructural with bromo analogue; triclinic P¯I symmetry Antimicrobial activity reported
4,5-Bis(5-nitro-1H-1,2,4-triazol-3-yl)-2H-1,2,3-triazole Nitro, triazole extensions ~334.17 High nitrogen content; energetic material potential Gas generants, propellants
4-(3,5-Dimethoxyphenyl)-5-(4-methoxyphenyl)-2H-1,2,3-triazole Methoxy (aryl) 312.13 Planar conformation; anti-cancer activity (cis-constrained CA-4 analogue) Tubulin inhibition, apoptosis induction
4,5-Dibromo-2-(tetrahydro-2H-pyran-2-yl)-2H-1,2,3-triazole Tetrahydro-2H-pyran-2-yl (2) ~307.97 Bulky substituent; likely influences solubility and crystal packing Synthetic intermediate (no direct data)

Key Observations:

Halogen Effects : Bromine substituents (as in the target compound and CAS 22300-52-3) enhance halogen bonding and molecular rigidity compared to chloro analogues (e.g., compound 4). Isostructural bromo/chloro pairs exhibit nearly identical crystal packing but differ in intermolecular distances due to Br’s larger van der Waals radius .

Electron-Withdrawing Groups : The difluoromethyl group in the target compound likely increases oxidative stability and lipophilicity relative to methoxy or methyl substituents, which are more electron-donating .

Biological Activity : Methoxy-substituted triazoles (e.g., compound 2m) show anticancer activity via tubulin binding, suggesting that the target compound’s bromo and difluoromethyl groups may modulate similar pathways with improved pharmacokinetics .

Biological Activity

4,5-Dibromo-2-(difluoromethyl)-2H-1,2,3-triazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity.

Synthesis

The synthesis of this compound involves several steps starting from appropriate precursors. The compound can be synthesized through a cyclization reaction involving difluoromethylated hydrazines and suitable brominated compounds. The structure is confirmed using techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial activity. A study by demonstrated that various triazole derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of cell membrane integrity and interference with nucleic acid synthesis.

Anticancer Activity

Triazoles have been explored for their anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, derivatives were found to inhibit tumor growth by affecting cellular proliferation pathways and promoting programmed cell death mechanisms .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through cytokine release assays. It has been observed that triazole derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For example, compounds structurally related to this compound demonstrated a reduction in TNF-α levels by up to 60% at certain concentrations .

Case Study 1: In Vitro Evaluation

In a controlled study involving PBMC cultures stimulated with lipopolysaccharides (LPS), researchers tested the effects of various triazole derivatives on cytokine release. The results indicated that compounds with structural similarities to this compound significantly inhibited TNF-α production compared to controls .

CompoundTNF-α Inhibition (%)Concentration (µg/mL)
Triazole A44%50
Triazole B60%100
Triazole C50%75

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of antimicrobial activity was conducted against various bacterial strains. The results showed that the presence of bromine and difluoromethyl groups enhanced the antimicrobial efficacy of the triazole derivatives.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles are known to inhibit enzymes involved in nucleic acid synthesis.
  • Membrane Disruption : They can alter membrane permeability in microbial cells.
  • Cytokine Modulation : By influencing cytokine release patterns in immune cells, these compounds can modulate inflammatory responses effectively.

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